molecular formula C20H21N3O2 B2943637 2-amino-6,7-dimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882357-85-9

2-amino-6,7-dimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2943637
CAS No.: 882357-85-9
M. Wt: 335.407
InChI Key: QXQJPEKXYAFSHT-UHFFFAOYSA-N
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Description

2-amino-6,7-dimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique pyrano[3,2-c]pyridine core structure, which is fused with a pyridine ring and a pyran ring

Preparation Methods

The synthesis of 2-amino-6,7-dimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile can be achieved through multi-component reactions involving appropriate starting materials. One common method involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with 4-isopropylbenzaldehyde and malononitrile in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through a series of condensation and cyclization steps to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

2-amino-6,7-dimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxo and hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form additional ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-6,7-dimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-amino-6,7-dimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-amino-6,7-dimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of amino, carbonitrile, and oxo groups, but differ in their specific ring structures and substituents

Properties

IUPAC Name

2-amino-6,7-dimethyl-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-11(2)13-5-7-14(8-6-13)17-15(10-21)19(22)25-16-9-12(3)23(4)20(24)18(16)17/h5-9,11,17H,22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQJPEKXYAFSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(C)C)C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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